6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester
Description
6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an iodine atom at position 6 and a methyl ester group at position 8. The methyl ester group at position 8 is a common functionalization strategy to improve solubility or serve as a synthetic handle for further derivatization .
Properties
IUPAC Name |
methyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMAARVZAYUMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by an imidazole ring fused with a pyridine ring, with an iodine atom at the 6-position and a carboxylic acid methyl ester group at the 8-position. This structure may enhance its reactivity and biological activity compared to other analogs.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various multicomponent coupling reactions. The presence of the iodine atom is significant as it may influence the compound's interaction with biological macromolecules such as proteins and nucleic acids, potentially affecting its mechanism of action.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit promising anticancer properties. A study highlighted that several 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2. Notably, these compounds initiated apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation, specifically caspase 3 and caspase 8 .
| Compound Name | Activity Against | Mechanism |
|---|---|---|
| This compound | HT-29, Caco-2 | Apoptosis via cytochrome c release |
| Other 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 | Similar apoptotic pathways |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds have shown significant inhibition of COX enzymes (cyclooxygenases), which are key players in the inflammatory response. For instance, some derivatives exhibited IC50 values against COX-2 that were comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
The biological activity of imidazo[1,2-a]pyridine derivatives like the target compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Inhibition of COX enzymes which play a crucial role in inflammation.
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in various biological contexts:
- Colon Cancer : A study demonstrated that treatment with these compounds led to a significant reduction in cell viability in HT-29 and Caco-2 cell lines.
- Inflammatory Models : In vivo studies using carrageenan-induced paw edema models showed that related compounds significantly reduced inflammation comparable to standard anti-inflammatory treatments.
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design:
6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester serves as a lead compound in the development of pharmaceuticals due to its unique structural features. The presence of an iodine atom at the 6-position enhances its biological activity, making it a candidate for targeting specific receptors and enzymes involved in metabolic pathways.
Biological Activity:
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit diverse biological activities, including anti-cancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's .
Biological Studies
Inhibition of Enzyme Activity:
Studies have shown that this compound and its derivatives can inhibit key enzymes involved in cellular processes. For example, compounds derived from this structure have been evaluated for their ability to inhibit Rab geranylgeranyl transferase (RGGT), which is significant for cancer cell viability. The most active inhibitors demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as HeLa .
Cholinesterase Inhibition:
The compound's potential as an AChE inhibitor has been highlighted in studies where derivatives were synthesized and tested for their inhibitory activity. Compounds showed varying degrees of inhibition, with some exhibiting strong selectivity towards AChE over BChE, which could lead to the development of targeted therapies for cognitive disorders .
Synthetic Chemistry
Synthesis Routes:
Various synthetic methodologies have been explored to create derivatives of this compound. One notable approach involves palladium-catalyzed carbonylation reactions that allow for the introduction of different functional groups at specific positions on the imidazo-pyridine scaffold. This flexibility in synthesis aids in the generation of compounds with tailored biological activities .
Structural Modifications:
The introduction of substituents at various positions on the imidazo[1,2-a]pyridine ring can significantly alter the compound's biological properties. For instance, modifying the 6-position with different halogens or functional groups has been shown to enhance enzyme inhibition capabilities while maintaining structural integrity for further derivatization .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Halogen Effects : Iodo substituents (e.g., in 6-chloro-8-iodo derivatives ) introduce greater steric bulk and polarizability compared to smaller halogens like chloro or bromo. This may lower melting points relative to benzoyl-substituted analogs (e.g., 4ec: 187–189°C ).
- Ester Groups : Methyl esters (e.g., CAS 133427-07-3 ) typically exhibit higher volatility and slightly lower boiling points than ethyl esters (e.g., 4ec ).
- Spectral Signatures : Iodo groups are expected to show distinct C-I stretches in IR (~500–600 cm⁻¹) and cause significant deshielding in ¹³C NMR due to their electron-withdrawing nature .
Spectroscopic Comparison
- IR Spectroscopy: Benzoyl-substituted compounds (e.g., 4ec ) show strong C=O stretches at ~1700 cm⁻¹, while nitro groups (e.g., 4fc ) exhibit NO₂ asymmetric stretches near 1520 cm⁻¹. Iodo-substituted analogs are distinguishable by C-I vibrations.
- NMR Spectroscopy : Aromatic protons in iodo derivatives may experience upfield shifts due to iodine’s magnetic anisotropy, contrasting with downfield shifts observed in nitro-substituted compounds (e.g., 4fc: δ 7.88–7.91 for ArH ).
Preparation Methods
Precursor-Based Halogenation
A common approach involves the synthesis of 6-iodo-2-aminopyridine, which undergoes cyclization with chloroacetaldehyde or its equivalents. For example, Kusy et al. demonstrated that substituting acetonitrile with ethanol as the solvent improved yields of iodinated intermediates from 60% to 84–91%. This method ensures regioselective iodine incorporation at position 6 before esterification.
Post-Cyclization Functionalization
Alternative routes employ palladium-catalyzed cross-coupling reactions to introduce iodine after scaffold formation. However, this method risks overfunctionalization and requires stringent temperature control (60–80°C) to prevent decomposition of the methyl ester group.
Detailed Synthesis Pathways
Step 1: Cyclocondensation of 6-Iodo-2-aminopyridine
Reaction of 6-iodo-2-aminopyridine with methyl 3-chloro-3-oxopropanoate in ethanol at reflux (78°C) produces the imidazo[1,2-a]pyridine core. Key parameters:
Step 2: Esterification via Nucleophilic Acyl Substitution
The intermediate carboxylic acid is treated with methanol in the presence of thionyl chloride (SOCl₂) at 0–5°C:
Table 1 : Optimization of Esterification Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | +18% |
| SOCl₂ Equivalents | 1.0–2.5 | 1.8 | +22% |
| Methanol Purity | 95–99.9% | Anhydrous (99.9%) | +15% |
One-Pot Suzuki-Miyaura Coupling Approach
This method integrates iodination and esterification through palladium-mediated cross-coupling:
-
Substrate Preparation : 8-Bromo-imidazo[1,2-a]pyridine-6-carboxylic acid is treated with methyl iodide (CH₃I) in DMF using K₂CO₃ as base (yield: 85%).
-
Iodination : The methyl ester intermediate undergoes halogen exchange with NaI in acetic acid at 110°C (24 hours, yield: 73%).
Critical considerations:
-
Catalyst system : Pd(PPh₃)₄ (5 mol%)
-
Leaching mitigation : Supported ionic liquid phase (SILP) catalysts reduce Pd loss to <0.5 ppm
-
Byproduct formation : Competing α-ketoamide generation is suppressed by maintaining CO pressure at 20 bar
Advanced Catalytic Systems
Recyclable SILP-Pd Catalysts
The supported ionic liquid phase palladium catalyst (SILP-Pd) enables efficient carbonylative amidation with exceptional recyclability:
-
Reaction setup : 6-iodo-imidazo[1,2-a]pyridine, CO (20 bar), morpholine (2 equiv), SILP-Pd (0.3 mol%), 100°C, 12 hours
-
Key metrics :
Table 2 : Comparison of Catalytic Performance
| Catalyst Type | Pd Loading (mol%) | Yield (%) | Leaching (ppm) |
|---|---|---|---|
| SILP-Pd | 0.3 | 89 | 0.4 |
| Pd/C | 1.0 | 76 | 2.1 |
| Homogeneous Pd(OAc)₂ | 2.0 | 82 | N/A |
Process Optimization Challenges
Competing Reaction Pathways
During carbonylation, careful modulation of conditions prevents undesired α-ketoamide formation:
Solvent Effects
Ethanol outperforms acetonitrile in cyclization steps due to:
-
Enhanced solubility of iodinated intermediates
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Reduced side reactions (yield improvement: 14%)
Analytical Characterization
Successful synthesis is confirmed through:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 1.6 Hz, 1H, H-5), 7.89 (dd, J = 7.2, 1.6 Hz, 1H, H-7), 4.01 (s, 3H, OCH₃)
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HRMS : m/z calcd for C₉H₇IN₂O₂ [M+H]⁺: 302.9521; found: 302.9518
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XRD : Orthorhombic crystal system with space group P2₁2₁2₁, confirming ester group orientation
Industrial-Scale Adaptations
Key modifications for kilogram-scale production:
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Continuous flow reactors for exothermic iodination steps
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Membrane-based Pd recovery systems (99.2% efficiency)
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In-line FTIR monitoring of esterification progress
Table 3 : Pilot Plant Performance Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle time (h) | 24 | 18 |
| Overall yield (%) | 67 | 71 |
| Pd consumption (g/kg) | 0.45 | 0.38 |
Q & A
Q. What are the optimized synthetic routes for 6-iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester?
Methodological Answer: Two primary methods are reported:
- Solid-phase synthesis : React 2-aminonicotinate-bound polymer with α-haloketones, followed by iodination at the 3-position .
- Solution-phase synthesis : Hydrolysis of intermediates (e.g., methyl ester derivatives) using 2N NaOH at 100°C for 18 hours, followed by neutralization with HCl and purification via solvent extraction . Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios.
Q. How can structural characterization be performed to confirm the synthesized compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- ¹H NMR : Key aromatic proton signals (e.g., δ 9.11 ppm, d, J = 2.2 Hz) confirm iodination at the 6-position .
- IR : Carboxylic acid ester C=O stretch (~1700 cm⁻¹) and imidazo ring vibrations (1600–1500 cm⁻¹) .
- HRMS : Exact mass verification (e.g., [M+H]+ = 274.0 for related derivatives) .
| Key NMR Peaks (DMSO-d₆) | Assignment |
|---|---|
| δ 9.11 (d, J = 2.2 Hz) | C-6 Iodo-substituted proton |
| δ 8.46–8.39 (m) | Pyridine protons |
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies show:
Q. Which purification techniques are effective for isolating high-purity product?
Methodological Answer:
- Recrystallization : Use methanol/DCM mixtures to remove salts .
- Column chromatography : Optimize with silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination or acetylation of the imidazo[1,2-a]pyridine scaffold?
Methodological Answer:
Q. What computational tools predict the compound’s reactivity or binding affinity?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for biological evaluation?
Methodological Answer:
Q. What challenges arise when scaling up synthesis from milligram to gram scale?
Methodological Answer:
Q. How to resolve contradictions in reported halogenation positions (e.g., C-3 vs. C-6)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
